This compound is cataloged under the CAS number 1173266-66-4 and is primarily used for research purposes. It falls under the broader classification of heterocyclic compounds, specifically those containing both isoxazole and pyridine moieties. The presence of these rings contributes to its potential pharmacological properties and reactivity in various chemical transformations .
The synthesis of 6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions that may include condensation and cyclization processes. A common synthetic route includes the following steps:
Specific conditions such as temperature, solvent choice (often polar solvents like ethanol or DMSO), and reaction time can significantly influence yield and purity.
6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid can participate in several chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity.
The physical and chemical properties of 6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid include:
The applications of 6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid are diverse:
The target compound exemplifies a sophisticated polyheterocyclic architecture integrating three distinct ring systems: an isoxazolopyridine core, a trisubstituted pyrazole, and a carboxylic acid functionality. Its systematic IUPAC name—6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid—encodes critical structural relationships. The prefix "isoxazolo[5,4-b]pyridine" specifies a bicyclic fusion where isoxazole (positions 5,4) bridges to pyridine at bond 'b' [1] [10]. The pyrazole substituent at C3 of isoxazole carries three methyl groups (N1, C3, C5), while the pyridine ring features an ethyl group at C6 and a carboxylic acid at C4. Key identifiers include CAS Registry 1173266-66-4, molecular formula C₁₅H₁₆N₄O₃, and molecular weight 300.32 g/mol [1] [3] [10]. The SMILES notation (O=C(O)C1=CC(CC)=NC2=C1ON=C2C3=C(C)N(C)N=C3C) and InChIKey (ZOEPWZKODKFNAQ-UHFFFAOYSA-N) provide machine-readable descriptors of atomic connectivity and stereochemistry [3] [7].
Table 1: Structural Taxonomy of the Compound
Characteristic | Descriptor |
---|---|
Systematic Name | 6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid |
CAS Registry | 1173266-66-4 |
Molecular Formula | C₁₅H₁₆N₄O₃ |
Molecular Weight | 300.32 g/mol |
Hybrid Ring System | Isoxazolopyridine (bicyclic) + 1,3,5-trimethylpyrazole (monocyclic) |
Key Functional Groups | Carboxylic acid (C4), Ethyl (C6), Methylpyrazole (C3) |
The strategic fusion of isoxazole and pyridine motifs stems from decades of research into privileged heterocyclic scaffolds with enhanced bioactivity profiles. Isoxazole-pyridine hybrids emerged prominently via 1,3-dipolar cycloaddition reactions, particularly between nitrile oxides and alkynes [5]. The pyrazole component—specifically 1,3,5-trimethyl-1H-pyrazole—derives from structure-activity relationship (SAR) studies showing that alkyl substitution at N1 and C3/C5 positions enhances metabolic stability and membrane permeability [3] [10]. Synthetic methodologies for such hybrids include:
Carboxylic acid functionalization in polyheterocycles like our target compound serves dual purposes: molecular recognition and physicochemical modulation. Despite drawbacks—such as limited blood-brain barrier penetration and susceptibility to glucuronidation—the carboxylic acid group remains indispensable in drug design due to its capacity for:
Isostere Type | pKa Range | Key Advantages | Relevance to Hybrid Design |
---|---|---|---|
Carboxylic Acid | 4–5 | Strong ionic/H-bond interactions | Direct target engagement (e.g., LOX inhibition) |
Hydroxamic Acid | 8–9 | Metal chelation, moderate lipophilicity | Enhanced enzyme inhibition (e.g., HDACs) |
Tetrazole | 4.5–5 | Metabolic stability | Oral bioavailability optimization |
Phosphonic Acid | 1–3 | High acidity, bone targeting | Osteoporotic/anti-resorptive agents |
Source: Adapted from [6]The retention of the carboxylic acid in this scaffold suggests prioritization of target affinity over passive permeability—common in anti-inflammatory or anticancer contexts where extracellular targets dominate [5] [6].
Isoxazole-pyridine and pyrazole motifs are independently validated as privileged scaffolds due to their versatile pharmacological profiles. Isoxazoles exhibit:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0